molecular formula C14H20N2O2 B2534700 (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester CAS No. 371981-83-8

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B2534700
CAS No.: 371981-83-8
M. Wt: 248.326
InChI Key: CLHXLEGKJBLKFP-UHFFFAOYSA-N
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Description

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines an indane moiety with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with indan-1-amine, which is commercially available or can be synthesized from indanone.

    Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the carbamate ester.

    Amination: The protected intermediate is then subjected to amination reactions to introduce the amino group at the 6-position of the indane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and are known for their biological activities.

    Carbamate Esters: Compounds such as carbaryl and fenobucarb are similar in having carbamate groups and are used as insecticides.

Uniqueness

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of an indane moiety with a carbamate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(6-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHXLEGKJBLKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add KBH4 (1.59 g, 29.4 mmol) slowly to a mixture of (6-nitro-indan-1-yl)carbamic acid tert-butyl ester (1.17 g, 4.2 mmol) and CuCl (1.25 g, 12.6 mmol) in 50 mL of methanol at 0° C. over 15 min. Stir the mixture for 1 h and then pass through a Florisil pad. Evaporate the THF and dissolve the solid in EtOAc. Wash the mixture with water, dry, and concentrate to afford 0.76 g (73%) of (6-aminoindan-1-yl)carbamic acid tert-butyl ester. 1H NMR (CDCl3) d 6.99 (1H, d, J=8.0 Hz), 6.65 (1H, s), 6.56 (1H, dd, J=8.0 and 2.0 Hz), 5.09 (1H, q, J=8.0 Hz), 4.70 (1H, br d, J=7.2 Hz), 3.60 (2H, s), 2.86-2.79 (1H, m), 2.75-2.67 (1H, m), 2.58-2.47 (1H, m), 1.78-1.69 (1H, m), 1.48 (3H, s). 2.86-2.79 (1H, m), 2.75-2.67 (1H, m), 2.58-2.47 (1H, m), 1.78-1.69 (1H, m), 1.48 (3H, s).
[Compound]
Name
KBH4
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
(6-nitro-indan-1-yl)carbamic acid tert-butyl ester
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
1.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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